![molecular formula C7H5NO2S B15296427 1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
1lambda6-Thieno[3,2-c]pyridine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1lambda6-Thieno[3,2-c]pyridine-1,1-dione is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda6-Thieno[3,2-c]pyridine-1,1-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target compound . Another approach includes the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons, which upon heating in formic acid, afford the desired thieno[3,2-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
1lambda6-Thieno[3,2-c]pyridine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the core structure.
Aplicaciones Científicas De Investigación
1lambda6-Thieno[3,2-c]pyridine-1,1-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1lambda6-Thieno[3,2-c]pyridine-1,1-dione and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . In organic electronics, the compound’s ability to form π-conjugated systems and hydrogen bonds contributes to its semiconducting properties .
Comparación Con Compuestos Similares
Similar Compounds
2H,3H,5H-1lambda6-Thieno[2,3-c]pyrrole-1,1-dione: This compound has a similar fused ring system but differs in the position of the nitrogen atom.
Thieno[3,2-d]pyrimidine: Another related compound with a pyrimidine ring fused to a thiophene ring.
Uniqueness
1lambda6-Thieno[3,2-c]pyridine-1,1-dione is unique due to its specific ring fusion and the presence of a sulfone group, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in the development of advanced materials for organic electronics and as a scaffold for drug discovery.
Propiedades
Fórmula molecular |
C7H5NO2S |
|---|---|
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
thieno[3,2-c]pyridine 1,1-dioxide |
InChI |
InChI=1S/C7H5NO2S/c9-11(10)4-2-6-5-8-3-1-7(6)11/h1-5H |
Clave InChI |
FAIRLQKJUJARET-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1S(=O)(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B15296345.png)
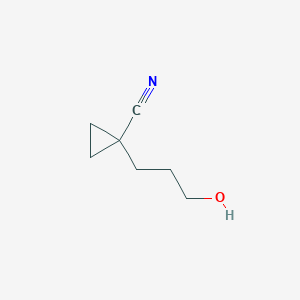
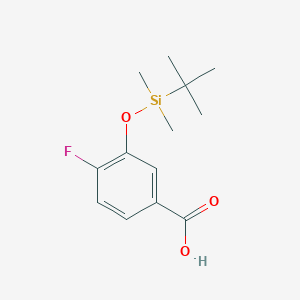

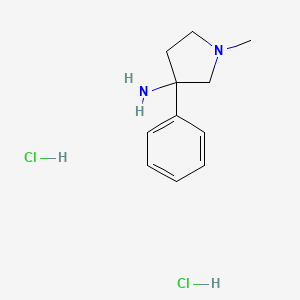
![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)
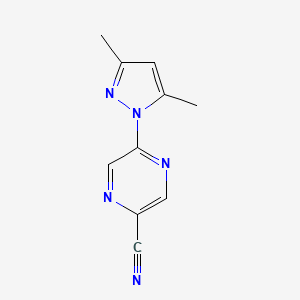
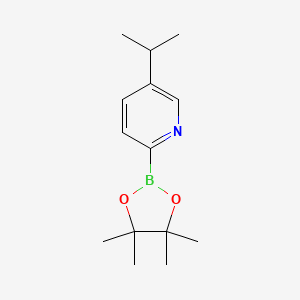
![4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B15296391.png)
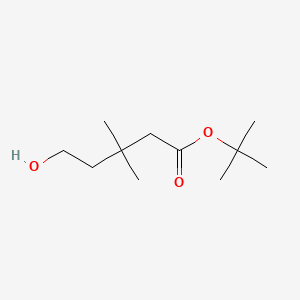
![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)

